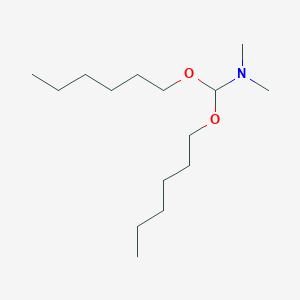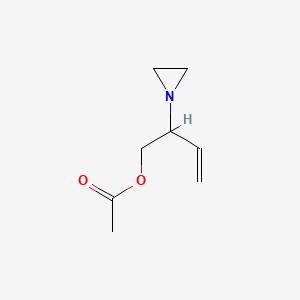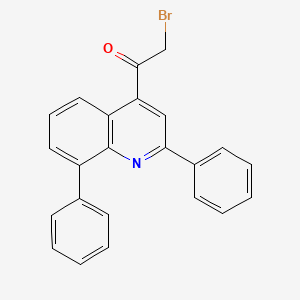
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a bromine atom, a quinoline ring, and two phenyl groups, making it a versatile molecule for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone typically involves the bromination of 1-(2,8-diphenylquinolin-4-yl)ethanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent quality and high yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides, which have distinct chemical properties and applications.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Aplicaciones Científicas De Investigación
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The bromine atom and the quinoline ring play crucial roles in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-dimethylamino-phenyl)ethanone: Similar in structure but with a dimethylamino group instead of the quinoline ring.
2-Bromo-4-nitroacetophenone: Contains a nitro group and is used in different chemical applications.
Uniqueness
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone is unique due to its combination of a bromine atom, a quinoline ring, and two phenyl groups. This structure provides it with distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
6313-99-1 |
|---|---|
Fórmula molecular |
C23H16BrNO |
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
2-bromo-1-(2,8-diphenylquinolin-4-yl)ethanone |
InChI |
InChI=1S/C23H16BrNO/c24-15-22(26)20-14-21(17-10-5-2-6-11-17)25-23-18(12-7-13-19(20)23)16-8-3-1-4-9-16/h1-14H,15H2 |
Clave InChI |
JOZWKFSIZCTUNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC3=C2N=C(C=C3C(=O)CBr)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde](/img/structure/B14734146.png)
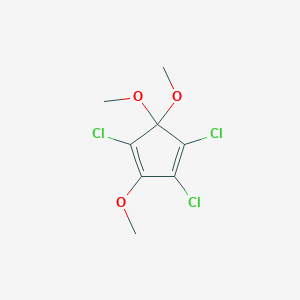
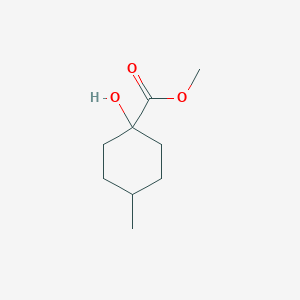
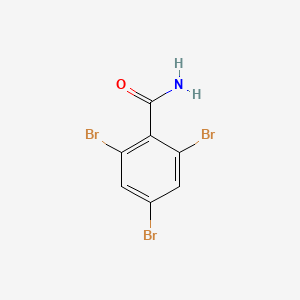
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
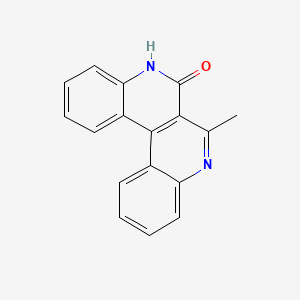
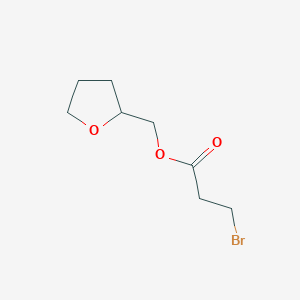

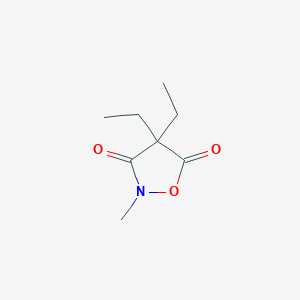
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
